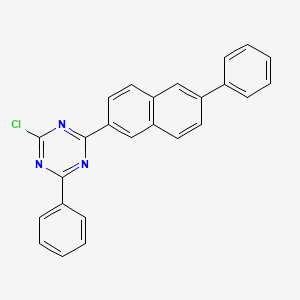
2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a phenylnaphthyl group attached to the triazine ring
準備方法
The synthesis of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. In this case, the reaction between 2,4-dichloropyrimidine and phenylboronic acid, followed by further functionalization, can yield the desired compound .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
化学反応の分析
2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: As mentioned earlier, Suzuki coupling is a key reaction for its synthesis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.
作用機序
The mechanism of action of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
類似化合物との比較
Similar compounds to 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine include other triazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and reactivity. Examples include:
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and physical properties .
特性
分子式 |
C25H16ClN3 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
2-chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(18-9-5-2-6-10-18)27-24(29-25)22-14-13-20-15-19(11-12-21(20)16-22)17-7-3-1-4-8-17/h1-16H |
InChIキー |
OPFWNJYGUINRCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


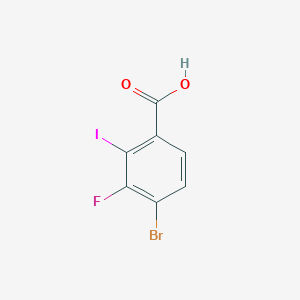
![Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12502450.png)
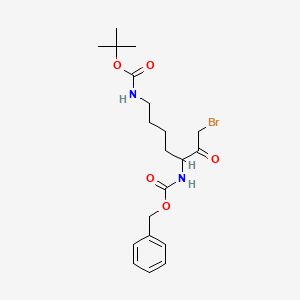
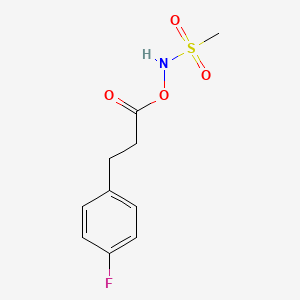
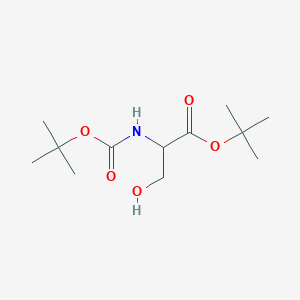
![2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha](/img/structure/B12502468.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12502473.png)
![phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone](/img/structure/B12502486.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502493.png)
![N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
![N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine](/img/structure/B12502505.png)
![N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)

